7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine-1,1-dione core substituted at the 7-position with a sulfonylethyl group linked to a 4-(2-fluorophenyl)piperazine moiety. The benzothiadiazine scaffold is known for its diverse pharmacological applications, including diuretic, antihypertensive, and antipsychotic activities. The sulfonyl group enhances electronic stability, while the 2-fluorophenyl-piperazine moiety may contribute to receptor binding selectivity, particularly for serotonin or dopamine receptors . Synthesis routes for analogous piperazine derivatives often involve multi-step reactions, including acylations, nucleophilic substitutions, and column chromatography for purification .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O5S2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)19(25)12-30(26,27)14-5-6-16-18(11-14)31(28,29)22-13-21-16/h1-6,11,13H,7-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYYZYFDNDRDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Several compounds share the 4-(2-fluorophenyl)piperazine subunit but differ in core structures and functional groups:
Key Observations:
- Benzothiadiazine vs. Piperazinium Salts: The target compound’s benzothiadiazine core distinguishes it from ionic piperazinium salts (e.g., ), which prioritize solubility but may lack blood-brain barrier penetration.
- Sulfonyl vs.
- Therapeutic Implications: While ketoconazole analogues () target fungal CYP51, the benzothiadiazine scaffold suggests CNS or cardiovascular applications, though specific receptor data are unavailable.
Pharmacological Inferences
- Receptor Binding: Fluorophenyl-piperazine derivatives often target 5-HT₁A or D₂ receptors. The benzothiadiazine core may augment affinity for ion channels (e.g., calcium-activated potassium channels).
- Metabolic Stability: Sulfonyl groups reduce CYP450-mediated metabolism compared to ketone or oxime analogues ().
- Solubility: Ionic trifluoroacetate salts () improve aqueous solubility, whereas the neutral benzothiadiazine core may require formulation optimization.
Biological Activity
The compound 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3 |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1 |
| InChI Key | MDL Number (MFCD) |
Antihypertensive Effects
Benzothiadiazines have been historically recognized for their antihypertensive properties. Research indicates that derivatives of benzothiadiazine can inhibit sodium reabsorption in renal tubules, leading to diuretic effects. For instance, related compounds have demonstrated significant efficacy in lowering blood pressure in animal models .
Antitumor Activity
Recent studies have highlighted the potential of benzothiadiazine derivatives as anticancer agents. The compound under discussion has shown promise as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they can prevent the overproliferation of cancer cells. In vitro studies have indicated that this compound may induce apoptosis in various cancer cell lines .
Serotonergic Activity
The presence of the piperazine moiety in the structure suggests potential serotonergic activity. Compounds with similar structures have been evaluated for their effects on serotonin receptors, which play a critical role in mood regulation and anxiety disorders. Preliminary findings suggest that this compound may exhibit selective binding to serotonin receptors .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Sodium Channels : The sulfonamide group may interact with sodium channels in renal tissues.
- CDK Inhibition : The benzothiadiazine core is known to interact with CDKs, disrupting cell cycle progression.
- Serotonin Receptor Modulation : The piperazine ring may facilitate binding to serotonin receptors, influencing neurotransmitter dynamics.
Study 1: Antihypertensive Efficacy
In a controlled study involving hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The mechanism was linked to enhanced diuresis and natriuresis .
Study 2: Anticancer Properties
A recent publication examined the effects of similar benzothiadiazine derivatives on human cancer cell lines. Results indicated that these compounds can induce apoptosis through caspase activation pathways. The study concluded that further exploration into structure-activity relationships could yield more potent analogs .
Study 3: Serotonin Binding Affinity
A pharmacological evaluation assessed the binding affinity of related compounds at various serotonin receptor subtypes. Results showed that compounds with similar piperazine structures exhibited selective affinity for 5-HT_1A receptors, suggesting potential applications in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
